4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole

Beschreibung

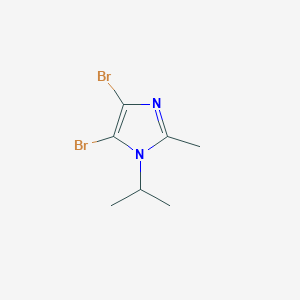

4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole is a halogenated imidazole derivative characterized by bromine atoms at the 4- and 5-positions, an isopropyl group at the 1-position, and a methyl group at the 2-position of the imidazole ring.

Imidazole derivatives are renowned for their versatility in medicinal chemistry and materials science. The bromine substituents in 4,5-dibromo analogs enhance electrophilicity, making the compound reactive toward nucleophilic substitution or cross-coupling reactions, which is valuable in synthesizing complex heterocycles . Methyl groups at the 2-position are common in pharmacologically active imidazoles, as seen in anti-inflammatory and antimicrobial agents .

Eigenschaften

Molekularformel |

C7H10Br2N2 |

|---|---|

Molekulargewicht |

281.98 g/mol |

IUPAC-Name |

4,5-dibromo-2-methyl-1-propan-2-ylimidazole |

InChI |

InChI=1S/C7H10Br2N2/c1-4(2)11-5(3)10-6(8)7(11)9/h4H,1-3H3 |

InChI-Schlüssel |

JMUHCYAOEZVIKD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=C(N1C(C)C)Br)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole typically involves the bromination of a suitable imidazole precursor. One common method is the bromination of 1-isopropyl-2-methylimidazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the 4 and 5 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.

Analyse Chemischer Reaktionen

Reaktionstypen

4,5-Dibrom-1-Isopropyl-2-methyl-1H-imidazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Bromatome an den Positionen 4 und 5 können durch andere Nukleophile wie Amine, Thiole oder Alkoxide substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann zur Bildung von Imidazol-N-oxiden oxidiert oder zur Entfernung der Bromatome reduziert werden.

Kopplungsreaktionen: Sie kann an Kopplungsreaktionen mit Aryl- oder Alkylhalogeniden teilnehmen, um komplexere Imidazol-Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Natriumazid, Kaliumthiolat und Alkoxidsalze. Diese Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt.

Oxidationsreaktionen: Als Oxidationsmittel werden Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) unter milden Bedingungen verwendet.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Substitutionsreaktionen: Produkte umfassen 4,5-disubstituierte Imidazole mit verschiedenen funktionellen Gruppen.

Oxidationsreaktionen: Produkte umfassen Imidazol-N-oxide.

Reduktionsreaktionen: Produkte umfassen debromierte Imidazole.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown significant antibacterial and antifungal activities. For instance, studies indicate that modifications in the imidazole structure can enhance the efficacy of drugs against resistant strains of bacteria, such as Staphylococcus aureus and Escherichia coli . The compound's bromine substitutions increase its reactivity, making it a valuable candidate for drug discovery and development.

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in formulating agrochemicals. It has been noted for its effectiveness in pest control while minimizing environmental impact compared to traditional pesticides. This dual functionality makes this compound an attractive option for developing sustainable agricultural practices .

Biochemical Research

Researchers employ this compound in biochemical studies focused on enzyme inhibition and metabolic pathways. Its interaction with specific enzymes can provide insights into new therapeutic strategies for diseases linked to metabolic dysfunctions . The compound's ability to inhibit certain enzymes makes it a subject of interest in drug design aimed at treating various health conditions.

Material Science

The compound is also explored for its potential in material science, particularly in creating advanced materials such as polymers with enhanced thermal stability and chemical resistance. These properties are essential for developing materials that can withstand harsh environmental conditions while maintaining structural integrity .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent in various analytical techniques. Its role includes aiding in the detection and quantification of other chemical substances within complex mixtures. This application is crucial for ensuring the accuracy and reliability of analytical results across different chemical analyses .

Table 1: Summary of Applications and Findings

Wirkmechanismus

The mechanism of action of 4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the imidazole ring play crucial roles in its binding affinity and specificity towards molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares 4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole with structurally related imidazole derivatives:

Key Comparisons:

Substituent Effects on Reactivity and Solubility

- The isopropyl group in the target compound increases steric hindrance compared to smaller alkyl groups (e.g., methyl in 4,5-dibromo-1,2-dimethyl analogs). This bulk may reduce solubility in polar solvents but enhance lipophilicity, favoring membrane permeability in bioactive compounds .

- Bromine atoms at the 4,5-positions enhance electrophilicity, enabling Suzuki-Miyaura coupling or Buchwald-Hartwig amination, as demonstrated in brominated imidazole salts . In contrast, fluorine or chlorine substituents (e.g., 2-(4-fluorophenyl) derivatives) prioritize electronic effects over reactivity, often improving metabolic stability in drug design .

Crystallization and Hydrogen Bonding

- Brominated imidazoles, such as 4,5-dibromo-1,2-dimethyl-1H-imidazolium bromide, exhibit strong intermolecular C–H∙∙∙Br and N–H∙∙∙Br interactions, forming layered crystal structures . The isopropyl group in the target compound may disrupt such packing, leading to alternative polymorphs or amorphous states .

Pharmacological Potential Methyl and halogenated imidazoles are frequently explored for antimicrobial and anti-inflammatory activities. For example, 1-(3,5-dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole shows promise as a chemosensor and anti-inflammatory agent . The target compound’s bromine substituents could enhance binding to therapeutic targets, such as kinases or GPCRs, due to their size and polarizability .

Synthetic Utility Brominated imidazoles serve as intermediates for metal-catalyzed reactions. Ethyl 4-(4-bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate is a precursor for Ir³⁺ complexes in OLEDs . The target compound’s isopropyl group may direct regioselectivity in such reactions, offering novel pathways for functionalized heterocycles.

Research Findings and Data

- Synthetic Routes : Analogous to 4,5-dibromo-1,2-dimethylimidazole, the target compound may be synthesized via bromination of 1-isopropyl-2-methylimidazole under modified Ortoleva-King conditions (bromine in acetone at 303 K) .

- Thermal Stability: Brominated imidazoles generally exhibit higher decomposition temperatures (>200°C) compared to non-halogenated analogs, as seen in related compounds .

Biologische Aktivität

4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole is a member of the imidazole family, known for its diverse biological activities and applications in medicinal chemistry. The compound's unique structure, characterized by two bromine atoms and branched alkyl substituents, enhances its potential reactivity and biological interactions. This article reviews its biological activity, focusing on antibacterial properties, mechanisms of action, and structural comparisons with related compounds.

- Molecular Formula: C7H10Br2N2

- Molecular Weight: Approximately 281.976 g/mol

The structure of this compound contributes to its biological activity. The presence of bromine atoms is known to increase the reactivity of imidazole derivatives, which can lead to enhanced binding affinities with various biological targets.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of imidazole derivatives, including this compound. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

These findings suggest that this compound may be effective in treating infections caused by resistant bacterial strains, similar to other imidazole derivatives .

The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of DNA synthesis. Compounds like this one can form reactive intermediates that damage bacterial DNA, leading to cell death. This mechanism is common among many nitroimidazoles and related compounds .

Study on Antimicrobial Efficacy

A study conducted by Foroumadi et al. (2020) investigated the antimicrobial efficacy of various imidazole derivatives, including this compound. The study employed disk diffusion methods to assess the inhibition zones against several bacterial strains. The results indicated that this compound exhibited comparable efficacy to standard antibiotics like ciprofloxacin .

Comparative Analysis with Related Compounds

Table 2: Comparison of Biological Activities

| Compound Name | Structure Features | Antibacterial Activity (MIC) |

|---|---|---|

| 4,5-Dibromo-1-isopropyl-2-methylimidazole | Two bromine substitutions | 16 μg/mL |

| 4-Bromo-2-methylimidazole | Single bromine substitution | 32 μg/mL |

| Metronidazole | Nitro group present | 8 μg/mL |

The comparative analysis shows that while other derivatives also exhibit antibacterial properties, the dual bromination in this compound significantly enhances its activity against certain bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.